4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
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Overview
Description
4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxybenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with a suitable isocyanate to introduce the aminocarbonyl group. The final step involves the esterification of the resulting compound with benzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Aminocarbonyl)carbohydrazonoyl)-4-bromophenyl benzoate
- 4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 2-(2-(Aminocarbonyl)carbohydrazonoyl)-4-bromophenyl 4-ethoxybenzoate
Uniqueness
4-(2-(Aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303082-95-3 |
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Molecular Formula |
C16H15N3O4 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C16H15N3O4/c1-22-14-9-11(10-18-19-16(17)21)7-8-13(14)23-15(20)12-5-3-2-4-6-12/h2-10H,1H3,(H3,17,19,21)/b18-10+ |
InChI Key |
HXMXIABVKYNVPJ-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)N)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)N)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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